7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-ETHYL-1-(2-METHOXYPHENYL)-8-METHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, a morpholinyl group, and a pyrimido-triazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHYL-1-(2-METHOXYPHENYL)-8-METHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido-triazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions using ethylating and methylating agents.
Attachment of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Incorporation of the morpholinyl group: This can be done through a substitution reaction using morpholine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and ethyl groups.
Reduction: Reduction reactions can occur at the pyrimido-triazine core, potentially altering its electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the morpholinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Reduced forms of the pyrimido-triazine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, it has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic effects. Studies are ongoing to determine its efficacy and safety in treating various conditions, including cancer and neurological disorders.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-ETHYL-1-(2-METHOXYPHENYL)-8-METHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-ETHYL-1-(2-HYDROXYPHENYL)-8-METHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE
- 7-ETHYL-1-(2-CHLOROPHENYL)-8-METHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE
Uniqueness
The uniqueness of 7-ETHYL-1-(2-METHOXYPHENYL)-8-METHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H31N5O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H31N5O3/c1-4-18-17(2)23-22-26(19-7-5-6-8-20(19)29-3)15-25(16-27(22)21(18)28)10-9-24-11-13-30-14-12-24/h5-8H,4,9-16H2,1-3H3 |
InChI Key |
ARCFJLBUFFJTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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